2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile
Description
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a hydrazinyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. The compound is synthesized via nucleophilic substitution of 2-chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9) with hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions, yielding the hydrazinyl derivative in high purity (86% yield) . The trifluoromethyl group enhances metabolic stability and electronegativity, while the hydrazinyl moiety (-NHNH₂) introduces nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate in medicinal chemistry and heterocyclic synthesis .
Properties
Molecular Formula |
C7H5F3N4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-hydrazinyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-2-1-4(3-11)6(13-5)14-12/h1-2H,12H2,(H,13,14) |
InChI Key |
CJRITCYDPOTROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)NN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route via Halogenated Precursors
- Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinonitrile is the key precursor, where the chlorine atom at position 2 is susceptible to nucleophilic substitution.
- Nucleophile: Hydrazine hydrate (NH2NH2·H2O) is used to replace the chlorine atom, introducing the hydrazinyl group.
- Reaction Conditions: The reaction is typically conducted in polar protic solvents such as ethanol or methanol, with heating under reflux to promote substitution.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity, often monitored by HPLC (>95%).
This method is summarized in the following table:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Chloro-6-(trifluoromethyl)nicotinonitrile + Hydrazine hydrate in EtOH or MeOH, reflux | Nucleophilic substitution of Cl by hydrazinyl group | Reaction time: 3-6 hours; temperature ~78°C (EtOH reflux) |
| 2 | Purification by recrystallization or chromatography | Isolated 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile | Purity >95% by HPLC |
This approach is consistent with the synthetic protocol described in BenchChem’s preparation notes and is widely adopted for laboratory and industrial scale synthesis.
Industrial Scale Optimization
For industrial production, the synthetic route is optimized to enhance yield and purity:
- Use of automated reactors and continuous flow systems to maintain precise temperature and mixing.
- Advanced purification methods such as preparative HPLC or crystallization under controlled conditions.
- Optimization of stoichiometry and reaction times to minimize by-products.
These improvements ensure scalability and reproducibility.
Alternative Synthetic Approaches and Related Compounds
Research literature reports related synthetic strategies involving:
- Halogenation and Subsequent Substitution: Starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine, selective substitution of chlorine atoms with hydrazine under controlled pH and temperature conditions yields hydrazino derivatives. For example, hydrazine is added dropwise at 0–30 °C, followed by heating at 50–70 °C for 4–12 hours to complete the reaction.
- Use of Phosphorus Oxychloride (POCl3) and Phosphorus Pentachloride (PCl5): These reagents chlorinate hydroxyl or amino precursors to yield chloro-nicotinonitrile intermediates, which then undergo nucleophilic substitution with hydrazine hydrate to form hydrazinyl derivatives.
The following reaction scheme illustrates the two-step process from a hydroxyl precursor to the hydrazinyl nicotinonitrile:
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxyl nicotinonitrile + POCl3/PCl5, reflux 8 h | 2-Chloro-6-(trifluoromethyl)nicotinonitrile | ~60-70 | Chlorination step |
| 2 | Chloro derivative + Hydrazine hydrate, reflux 4 h in EtOH | 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile | ~85-90 | Nucleophilic substitution |
This method is exemplified in the synthesis of related pyrazolyl nicotinonitrile derivatives, where hydrazine hydrate replaces chlorine to form hydrazinyl compounds.
Mechanistic Insights and Reaction Conditions
- Nucleophilic Substitution Mechanism: The chlorine atom at position 2 is displaced by the nucleophilic hydrazine nitrogen via an SNAr (aromatic nucleophilic substitution) mechanism facilitated by the electron-withdrawing trifluoromethyl and nitrile groups that activate the ring.
- Temperature Control: Low initial temperatures during hydrazine addition prevent side reactions, followed by elevated temperatures to drive completion.
- pH Adjustment: Post-reaction acidification to pH 3–4 facilitates product isolation and phase separation.
Analytical Characterization of the Product
Characterization is critical to confirm structure and purity:
| Technique | Key Observations | Notes |
|---|---|---|
| ¹H NMR (DMSO-d6) | Broad singlet at δ 4.6–5.0 ppm (NH2 hydrazinyl), aromatic protons at δ 7.3–8.2 ppm | Confirms hydrazinyl and aromatic environments |
| ¹³C NMR | Nitrile carbon at ~110–120 ppm, CF3 carbon quartet at ~120–125 ppm due to fluorine coupling | Confirms nitrile and trifluoromethyl groups |
| Mass Spectrometry | Molecular ion peak [M+H]+ at m/z ~243 | Confirms molecular weight |
| Infrared Spectroscopy (IR) | NH2 stretching bands at ~3400 cm⁻¹, nitrile C≡N stretch at ~2200 cm⁻¹ | Functional group confirmation |
| Melting Point | Typically >150 °C | Indicates purity and thermal stability |
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific molecular pathways. Studies focus on its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions result in the modulation of various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-(4-Oxopiperidin-1-yl)-6-(trifluoromethyl)nicotinonitrile Substituent: 4-Oxopiperidinyl (electron-donating, bulky). Impact: The oxopiperidinyl group increases steric hindrance and reduces polarity compared to hydrazinyl.
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile Substituent: Methylthio (-SCH₃, moderately electron-donating). Impact: The thioether group introduces moderate lipophilicity and sulfur-mediated metabolic pathways. Less polar than hydrazinyl, leading to higher membrane permeability but lower solubility.
2-Amino-6-(trifluoromethyl)nicotinonitrile Substituent: Amino (-NH₂, strong electron-donating). Impact: The amino group increases basicity and hydrogen-bonding capacity, but its smaller size compared to hydrazinyl reduces steric effects. May exhibit higher reactivity in coupling reactions.
2-Hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile Substituent: Nitro (-NO₂) and nitrophenyl groups (electron-withdrawing). Demonstrates inhibitory activity against α-synuclein amyloid aggregation.
Comparative Table:
*Estimated based on molecular formula.
Q & A
Q. What are the established synthetic routes for 2-hydrazinyl-6-(trifluoromethyl)nicotinonitrile, and what key intermediates are involved?
The synthesis typically starts with halogenated precursors, such as 2-chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9), where the chlorine atom undergoes nucleophilic substitution with hydrazine. This method mirrors protocols used for analogous compounds, where amines or hydrazines displace halogens under reflux in polar aprotic solvents like DMF or acetonitrile . Key intermediates include the chloro precursor and hydrazine adducts, with purity monitored via HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear magnetic resonance (NMR) is essential:
- ¹H NMR : Signals for the hydrazinyl NH₂ group typically appear as broad singlets near δ 4.6–5.0 ppm, while aromatic protons resonate between δ 7.3–8.2 ppm .
- ¹³C NMR : The nitrile carbon (C≡N) appears at ~110–120 ppm, and the trifluoromethyl (CF₃) group shows a quartet near δ 120–125 ppm due to coupling with fluorine . Mass spectrometry (MS) should confirm the molecular ion peak [M+H]⁺, expected at m/z ~243 .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The CF₃ group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the nitrile group increases polarity. This balance impacts solubility in organic solvents (e.g., DMSO, ethanol) but limits aqueous solubility (<1 mg/mL) . Thermal stability is confirmed via differential scanning calorimetry (DSC), with melting points typically >150°C .
Advanced Research Questions
Q. What strategies optimize reaction yields during hydrazine substitution, and how can byproduct formation be minimized?
Yield optimization involves:
- Temperature control : Reactions at 60–80°C reduce side products like diazenes .
- Solvent selection : Anhydrous DMF minimizes hydrolysis of the nitrile group.
- Stoichiometry : A 2:1 molar excess of hydrazine ensures complete substitution . Byproducts (e.g., unreacted chloro precursor) are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
- Assay conditions : Standardize enzyme inhibition assays (e.g., IC₅₀ measurements) at pH 7.4 and 37°C to mimic physiological conditions .
- Structural analogs : Compare activity with derivatives lacking the hydrazinyl or CF₃ groups to isolate functional contributions .
Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?
- Molecular docking : Use AutoDock Vina to model binding to enzymes like cytochrome P450 or kinases. Focus on hydrogen bonding between the hydrazinyl group and catalytic residues (e.g., Asp or Glu) .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS . Experimental validation includes surface plasmon resonance (SPR) for binding affinity (KD) and enzymatic assays (e.g., NADPH depletion for oxidoreductases) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key challenges:
- Scale-dependent side reactions : Mitigate via slow addition of hydrazine and inert atmosphere (N₂/Ar) .
- Purification at scale : Replace column chromatography with fractional crystallization (ethanol/water mixtures) .
- Stereochemical monitoring : Use chiral HPLC (Chiralpak AD-H column) to confirm racemization absence .
Methodological Tables
Table 1: Key Synthetic Parameters for Hydrazinyl Substitution
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70°C | Maximizes substitution rate |
| Hydrazine molar excess | 2:1 | Reduces unreacted precursor |
| Solvent | Anhydrous DMF | Prevents nitrile hydrolysis |
| Reaction time | 12–16 hours | Balances completion vs. degradation |
Table 2: Comparative Biological Activity of Structural Analogs
| Compound | Enzyme Inhibition (IC₅₀, μM) | LogP |
|---|---|---|
| 2-Hydrazinyl-6-(CF₃)nicotinonitrile | 0.45 ± 0.07 | 2.8 |
| 2-Amino-6-(CF₃)nicotinonitrile | 1.2 ± 0.3 | 2.1 |
| 2-Chloro-6-(CF₃)nicotinonitrile | >10 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
